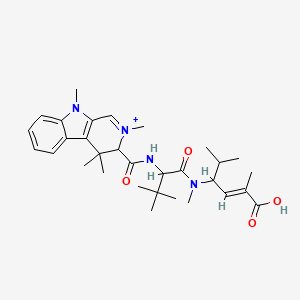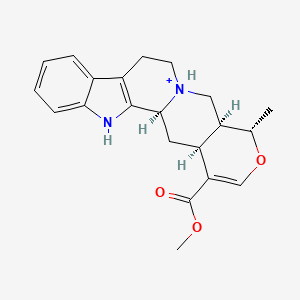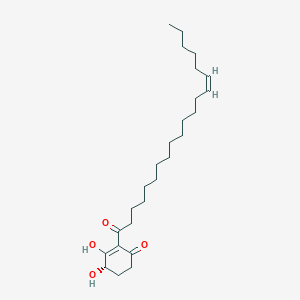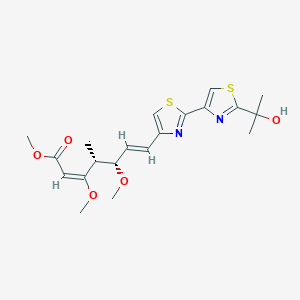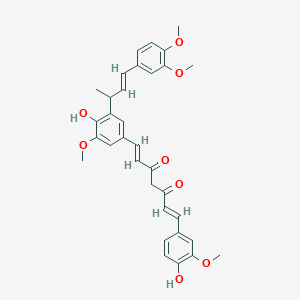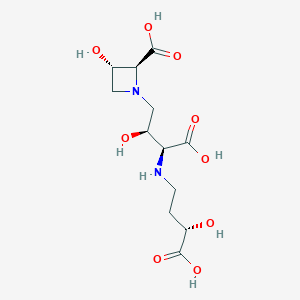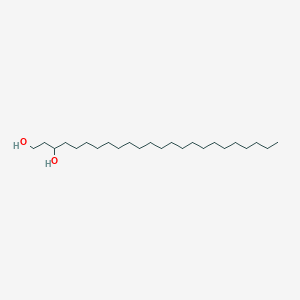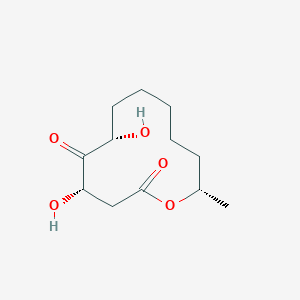
Pandangolide 1a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pandangolide 1a is a hexaketide lactone isolated from the sponge-associated fungus Cladosporium sp. It is a diastereoisomer of pandangolide 1. It has a role as a metabolite. It is a hexaketide, a secondary alpha-hydroxy ketone and a macrolide.
Wissenschaftliche Forschungsanwendungen
1. Source and Structure
Pandangolide 1a is a hexaketide metabolite derived from marine and terrestrial sources. It was isolated from the ethyl acetate extract of the fungus Cladosporium sp., associated with the Red Sea sponge Niphates rowi, and characterized using NMR techniques and mass spectrometry (Gesner et al., 2005). Another study reported the isolation of pandangolide 1 from Cladosporium oxysporum, an endophyte of the terrestrial plant Alyxia reinwardtii, signifying its presence in diverse ecological niches (Hartanti et al., 2015).
2. Biogenetic Considerations
Research on pandangolide 1a involves understanding its biogenetic origins and structural revisions. A study focused on the 12-membered macrolides thiocladospolides A-D, isolated from Cladosporium cladosporioides, included pandangolide 3 for comparison and structural analysis (Zhang et al., 2019).
3. Synthetic Strategies
The total synthesis of pandangolide 1 has been a subject of research, highlighting the challenges and methodologies in chemically reproducing complex natural compounds. An 18-step synthetic strategy from 1,3-propane diol was developed for pandangolide 1, utilizing techniques like Sharpless asymmetric dihydroxylation and Grubbs ring closing metathesis (Reddy et al., 2019).
4. Antimicrobial Potential
Some studies have investigated the antimicrobial properties of compounds related to pandangolide 1a. For instance, compounds isolated from Cladosporium herbarum, including pandangolide 3, showed antimicrobial activity against Bacillus subtilis and Staphylococcus aureus (Jadulco et al., 2001). This suggests potential applications in combating bacterial infections.
Eigenschaften
Produktname |
Pandangolide 1a |
|---|---|
Molekularformel |
C12H20O5 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
(4S,6S,12S)-4,6-dihydroxy-12-methyl-oxacyclododecane-2,5-dione |
InChI |
InChI=1S/C12H20O5/c1-8-5-3-2-4-6-9(13)12(16)10(14)7-11(15)17-8/h8-10,13-14H,2-7H2,1H3/t8-,9-,10-/m0/s1 |
InChI-Schlüssel |
LSLSZASQWJAEHT-GUBZILKMSA-N |
Isomerische SMILES |
C[C@H]1CCCCC[C@@H](C(=O)[C@H](CC(=O)O1)O)O |
Kanonische SMILES |
CC1CCCCCC(C(=O)C(CC(=O)O1)O)O |
Synonyme |
pandangolide 1 pandangolide 1a |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1249670.png)
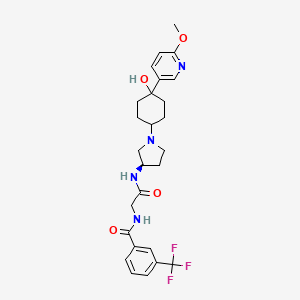
![1,3-Benzodioxol-4-ol, 5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methoxy-](/img/structure/B1249674.png)
![(1S,4R,9R,10S,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1249675.png)
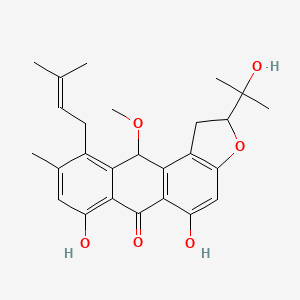
![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)
![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)
